Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether
Brand Name: Vulcanchem
CAS No.: 2205504-21-6
VCID: VC3163645
InChI: InChI=1S/C19H22OS/c1-15-7-9-19(10-8-15)21-14-17-11-18(12-17)20-13-16-5-3-2-4-6-16/h2-10,17-18H,11-14H2,1H3
SMILES: CC1=CC=C(C=C1)SCC2CC(C2)OCC3=CC=CC=C3
Molecular Formula: C19H22OS
Molecular Weight: 298.4 g/mol

Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether

CAS No.: 2205504-21-6

Cat. No.: VC3163645

Molecular Formula: C19H22OS

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether - 2205504-21-6

Specification

CAS No. 2205504-21-6
Molecular Formula C19H22OS
Molecular Weight 298.4 g/mol
IUPAC Name 1-methyl-4-[(3-phenylmethoxycyclobutyl)methylsulfanyl]benzene
Standard InChI InChI=1S/C19H22OS/c1-15-7-9-19(10-8-15)21-14-17-11-18(12-17)20-13-16-5-3-2-4-6-16/h2-10,17-18H,11-14H2,1H3
Standard InChI Key CVJUGFXGLYAVGI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SCC2CC(C2)OCC3=CC=CC=C3
Canonical SMILES CC1=CC=C(C=C1)SCC2CC(C2)OCC3=CC=CC=C3

Introduction

Structural Characteristics

Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether consists of several key structural components that contribute to its chemical behavior and potential applications:

Molecular Structure

The compound features a cyclobutane ring (four-membered carbocyclic structure) as its central framework. This cyclobutyl moiety is substituted at the 3-position by two functional groups: a benzyloxy group (creating the ether functionality) and a [(4-methylphenyl)sulfanyl]methyl group. The 4-methylphenyl (p-tolyl) group connects through a sulfur atom, forming a sulfanyl (thioether) linkage to the methyl spacer attached to the cyclobutane ring.

Functional Groups

The molecule contains several important functional groups:

  • Cyclobutyl ring: A strained four-membered carbocyclic structure

  • Benzyl ether: The -OCH₂Ph group attached to the cyclobutane

  • Sulfanyl (thioether): The sulfur-containing linkage (-S-) between the p-tolyl group and the methyl spacer

  • p-Tolyl group: The 4-methylphenyl aromatic ring connected to the sulfur atom

Structural Representation

The structural representation can be visualized as a cyclobutane core with the benzyloxy group and the [(4-methylphenyl)sulfanyl]methyl substituent positioned in a specific stereochemical arrangement, which determines the compound's three-dimensional shape and subsequent reactivity profiles.

Synthetic Pathways

The synthesis of Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether involves several strategic chemical transformations, building upon established synthetic methodologies for related cyclobutane derivatives.

General Synthetic Approach

Based on the synthetic strategies commonly employed for similar cyclobutane derivatives, a potential synthetic route would involve:

  • Construction of the cyclobutane ring core through cycloaddition or ring-closing reactions

  • Functionalization of the cyclobutane with appropriate substituents

  • Introduction of the thioether functionality

  • Attachment of the benzyl ether group

Key Synthetic Steps

The synthesis can be conceptualized in the following key transformations:

Cyclobutane Ring Formation

Similar to the synthesis of related compounds, the cyclobutane core might be prepared through [2+2] cycloaddition reactions or ring-closing methodologies from appropriately substituted precursors .

Etherification

The benzyl ether moiety would likely be incorporated through reactions with benzyl alcohol under appropriate conditions such as Williamson ether synthesis or related methodologies .

Chemical Properties and Reactivity

The chemical behavior of Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether is influenced by its functional groups and structural features, allowing predictions about its reactivity.

Benzyl Ether Moiety

The benzyl ether group exhibits reactivity patterns typical of benzyl ethers, including:

  • Susceptibility to hydrogenolysis under catalytic conditions

  • Cleavage by strong acids

  • Potential removal using oxidative conditions similar to those employed for 2-naphthylmethyl ether protecting groups (with reagents like DDQ)

Thioether (Sulfanyl) Group

The sulfanyl moiety can participate in various transformations:

  • Oxidation to sulfoxides or sulfones using oxidizing agents

  • Alkylation at the sulfur atom

  • Coordination with transition metals

Cyclobutane Ring

The strained cyclobutane ring exhibits distinctive reactivity:

  • Potential ring-opening under thermal or catalytic conditions

  • Susceptibility to ring expansion

  • Site for potential functionalization through C-H activation

Oxidation Reactions

The thioether group can undergo oxidation to form:

  • Sulfoxides (single oxidation)

  • Sulfones (double oxidation)

These transformations can be achieved using oxidizing agents such as hydrogen peroxide, meta-chloroperbenzoic acid (m-CPBA), or other peroxide-based reagents.

Reduction Reactions

Potential reduction reactions include:

  • Hydrogenolysis of the benzyl ether bond

  • Reduction of oxidized sulfur species back to thioethers

Substitution Reactions

The benzyl ether linkage may undergo substitution reactions, especially under acidic or basic conditions, with various nucleophiles replacing the benzyloxy group.

Reaction Conditions and Reagents

The table below summarizes potential reaction conditions for transformations of Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether:

Reaction TypeReagentsConditionsExpected Products
Ether CleavageH₂, Pd/CRoom temperature, atmospheric pressure3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutanol
Sulfur OxidationH₂O₂ or m-CPBADCM, 0°C to rtSulfoxide or sulfone derivatives
Benzyl DeprotectionDDQ, β-pineneDCM/H₂O3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutanol
Ring OpeningLewis acids (e.g., Bi(OTf)₃)Dichloromethane, room temperatureRing-opened products

Physical Properties

While specific experimental data for Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether is limited in the available sources, its physical properties can be reasonably estimated based on similar compounds.

Physical State and Appearance

Based on structurally similar benzyl ethers, this compound would likely be:

  • A colorless to pale yellow liquid or low-melting solid

  • Possessing aromatic odor characteristics

Solubility Profile

The compound would likely exhibit:

  • Good solubility in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate

  • Limited solubility in alcohols

  • Poor solubility in water due to its hydrophobic nature

Estimated Physical Constants

Based on related compounds such as benzyl methyl ether :

PropertyEstimated ValueBasis for Estimation
Physical StateLiquid or low-melting solidBased on similar benzyl ethers
Boiling Point>200°CExtrapolated from benzyl methyl ether (174°C) with adjustment for higher molecular weight
Molecular WeightApproximately 312 g/molCalculated from molecular formula
Density~1.1 g/cm³Typical for aromatic ethers with similar structure

Analytical Characterization

Comprehensive characterization of Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether would typically employ multiple analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR features would include:

  • Signals for the cyclobutane ring protons (approximately δ 1.8-3.0 ppm)

  • Benzyl CH₂ group (approximately δ 4.5-5.0 ppm)

  • Aromatic protons from both benzyl and p-tolyl groups (δ 7.0-7.5 ppm)

  • Methyl group of the p-tolyl moiety (approximately δ 2.3 ppm)

  • CH₂ spacer between cyclobutane and sulfur (approximately δ 2.5-3.0 ppm)

Infrared (IR) Spectroscopy

Characteristic IR absorption bands would include:

  • C-O stretching (approximately 1050-1150 cm⁻¹)

  • Aromatic C=C stretching (approximately 1450-1600 cm⁻¹)

  • C-S stretching (approximately 600-700 cm⁻¹)

  • Aromatic C-H stretching (approximately 3000-3100 cm⁻¹)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be suitable for purity assessment, with expected retention behavior similar to other benzyl ethers but modified by the presence of the sulfanyl group.

Mass Spectrometry

In mass spectrometry, characteristic fragmentation patterns would likely include:

  • Molecular ion peak corresponding to the molecular weight

  • Fragment peaks from benzyl group cleavage

  • Fragments resulting from cyclobutane ring opening

  • Fragments related to the p-tolyl-sulfanyl moiety

Structure-Property Relationships

The structure of Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether directly influences its chemical and physical behavior through several key relationships.

Conformational Analysis

The cyclobutane ring introduces specific conformational constraints that influence:

Electronic Effects

Several electronic interactions within the molecule affect its properties:

  • The electron-donating effect of the p-methyl group on the aromatic ring

  • The influence of the sulfur atom on the electron distribution in the molecule

  • The electronic properties of the benzyl ether moiety

Stereochemical Considerations

The stereochemistry at the 3-position of the cyclobutane ring would significantly influence:

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